An In-Depth Technical Guide to the Mechanism of Action of Tas-108 in Breast Cancer
An In-Depth Technical Guide to the Mechanism of Action of Tas-108 in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hormone receptor-positive (HR+) breast cancer remains a significant clinical challenge, with the development of resistance to standard endocrine therapies being a major hurdle. Tas-108 (also known as SR-16234), a novel steroidal antiestrogen, has emerged as a promising therapeutic agent with a distinct mechanism of action that sets it apart from conventional treatments like tamoxifen (B1202) and fulvestrant. This guide provides a comprehensive overview of the core mechanism of Tas-108, its preclinical and clinical data, and detailed experimental methodologies to facilitate further research and development in oncology.
Tas-108 demonstrates a unique dual-modulatory activity on estrogen receptors, acting as a full antagonist of estrogen receptor alpha (ERα) and a partial agonist of estrogen receptor beta (ERβ).[1] This dual action, coupled with its ability to recruit the SMRT co-repressor, contributes to its potent antitumor effects, particularly in tamoxifen-resistant breast cancer models.[1][2]
Core Mechanism of Action: A Dual-Pronged Approach
The primary mechanism of action of Tas-108 centers on its differential modulation of the two main estrogen receptor isoforms, ERα and ERβ.
Full Antagonism of Estrogen Receptor Alpha (ERα)
In HR+ breast cancer, the binding of estrogen to ERα initiates a signaling cascade that promotes tumor cell proliferation and growth. Tas-108 acts as a pure antagonist of ERα.[3] By binding to ERα, it competitively inhibits the binding of estradiol (B170435), thereby preventing the receptor from adopting an active conformation. This blockade of ERα-mediated transcription of estrogen-dependent genes is a cornerstone of its anti-proliferative effects in ERα-positive breast cancer cells.[1][3]
Partial Agonism of Estrogen Receptor Beta (ERβ)
In contrast to its complete antagonism of ERα, Tas-108 exhibits partial agonist activity on ERβ.[1][3] The role of ERβ in breast cancer is complex, but it is often associated with anti-proliferative and pro-apoptotic effects, counteracting the actions of ERα. By partially activating ERβ, Tas-108 is believed to contribute to its overall antitumor activity.[1] This distinct dual-action profile differentiates Tas-108 from selective estrogen receptor modulators (SERMs) like tamoxifen, which can exhibit partial agonist effects on ERα in certain tissues.[1]
Recruitment of the SMRT Co-repressor
A key aspect of Tas-108's mechanism is its ability to activate the co-repressor Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT).[2][4] The recruitment of SMRT to the ERα complex further enhances the transcriptional repression of estrogen-dependent genes, contributing to the potent antitumor activity of Tas-108.[2]
Signaling Pathway of Tas-108 in Breast Cancer Cells
The following diagram illustrates the molecular interactions of Tas-108 within a breast cancer cell.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Tas-108.
Table 1: In Vitro Activity of Tas-108
| Parameter | Cell Line | Value | Reference |
| ERα Antagonistic Activity | |||
| IC50 (vs 1 nM E2) | MCF-7 | Data not available | [3] |
| ERβ Agonistic Activity | |||
| EC50 | - | Data not available | [3] |
| Binding Affinity | |||
| Relative Binding Affinity (RBA) for ERα | - | Strong | [3] |
| Relative Binding Affinity (RBA) for ERβ | - | Strong | [3] |
| Cell Proliferation | |||
| IC50 | Tamoxifen-resistant FST-1, KPL-1, LY-2 | Active | [5] |
Table 2: In Vivo Antitumor Activity of Tas-108
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| DMBA-induced rat mammary tumors | Tas-108 (p.o.) | 1-3 mg/kg/day | Strong inhibition | [3] |
| MCF-7 xenografts in ovariectomized rats (with E2) | Tas-108 (p.o.) | 1 mg/kg/day | Significant inhibition | [3] |
Clinical Data Summary
Phase I and II clinical trials have evaluated the safety, pharmacokinetics, and efficacy of Tas-108 in postmenopausal women with advanced breast cancer.
Table 3: Phase I Clinical Trial Data
| Parameter | Details | Reference |
| Patient Population | Postmenopausal women with metastatic breast cancer, previously treated with chemotherapy and endocrine therapy. | [5][6] |
| Dosage | 40, 60, 80, 120, and 160 mg/day (orally, once daily). | [5][6] |
| Maximum Tolerated Dose (MTD) | Not reached. | [6] |
| Adverse Events (Grade 1-2) | Hot flashes, nausea, vomiting, headache, weakness, fatigue. | [5][7] |
| Pharmacokinetics | Linear pharmacokinetics; mean Cmax ranged from 2.8 to 21.0 ng/mL and AUC0-t from 15.1 to 148.7 ng·h/mL. | [5][7] |
| Efficacy | Evidence of biological antitumor activity, with stable disease noted in several patients. | [6][7] |
Table 4: Phase II Clinical Trial Data
| Parameter | Details | Reference |
| Patient Population | Postmenopausal Japanese women with hormone receptor-positive metastatic breast cancer who had received one or two prior endocrine therapies. | [8] |
| Dosage Groups (randomized) | 40, 80, or 120 mg/day. | [8] |
| Clinical Benefit Rate (CBR) | 40 mg: 30.3%; 80 mg: 25.0%; 120 mg: 25.0%. | [8] |
| Optimal Dose for Further Studies | 40 mg, once daily. | [8] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of Tas-108.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for ERα and ERβ.
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain the cytosolic fraction containing estrogen receptors.
-
Incubation: A constant concentration of [3H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of Tas-108.
-
Separation: The bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.
-
Quantification: The amount of bound radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Tas-108 that inhibits 50% of the specific binding of [3H]-estradiol (IC50) is determined. The relative binding affinity (RBA) is calculated relative to unlabeled estradiol.
Estrogen Receptor Reporter Gene Assay
This assay measures the functional antagonist and agonist activity of Tas-108 on ERα and ERβ, respectively.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or MCF-7) is co-transfected with an expression plasmid for either human ERα or ERβ, a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene, and a control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Treatment: The transfected cells are treated with Tas-108 alone (for agonist activity) or in combination with estradiol (for antagonist activity).
-
Luciferase Assay: After an incubation period, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Firefly luciferase activity is normalized to Renilla luciferase activity. Results are expressed as fold induction relative to a vehicle control (for agonism) or as a percentage inhibition of estradiol-induced activity (for antagonism).
SMRT Co-repressor Recruitment Assay
This assay determines the ability of Tas-108 to promote the interaction between ERα and the SMRT co-repressor.
Methodology:
-
Assay Principle: A mammalian two-hybrid assay system is commonly used.
-
Plasmids:
-
A plasmid encoding the ERα ligand-binding domain (LBD) fused to a DNA-binding domain (e.g., GAL4).
-
A plasmid encoding the SMRT receptor-interacting domain (RID) fused to a transcriptional activation domain (e.g., VP16).
-
A reporter plasmid with a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
-
Transfection and Treatment: Cells are co-transfected with the three plasmids and then treated with Tas-108.
-
Data Analysis: An increase in reporter gene expression in the presence of Tas-108 indicates the recruitment of SMRT to the ERα LBD.
Conclusion
Tas-108 represents a significant advancement in endocrine therapy for breast cancer. Its unique mechanism of action, combining potent ERα antagonism with ERβ partial agonism and the recruitment of the SMRT co-repressor, offers the potential to overcome resistance to existing hormonal therapies. The preclinical and clinical data gathered to date underscore its promise as a valuable therapeutic option for patients with HR+ breast cancer. Further research and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. SR-16234, a Novel Selective Estrogen Receptor Modulator for Pain Symptoms with Endometriosis: An Open-label Clinical Trial [jstage.jst.go.jp]
- 3. TAS-108 - Wikipedia [en.wikipedia.org]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
